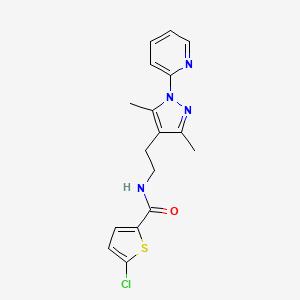
(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H10ClFN2. It has a molecular weight of 176.62 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1…/s1 . This indicates the presence of fluorine and nitrogen atoms in the compound, which may contribute to its unique chemical properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and kept dry and cool .Aplicaciones Científicas De Investigación
Metallation of π-Deficient Heteroaromatic Compounds
The study by Marsais and Quéguiner (1983) reviews the metallation of π-deficient heterocyclic compounds, highlighting significant developments in this research area. It specifically addresses the 3-fluoropyridine metallation regioselectivity, demonstrating how various reaction parameters, such as solvent, temperature, and metallating agent, influence the direction of protophilic attack. This research underscores the importance of understanding the reactivity of fluorinated pyridines in organic synthesis, which could be relevant to the manipulation of compounds like "(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride" (Marsais & Quéguiner, 1983).
Pharmacokinetics, Pharmacodynamics, and Toxicology of NPS
Nugteren-van Lonkhuyzen et al. (2015) provide an overview of the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including compounds with structural similarities to "(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride". Although this review focuses on substances like 2C-B, 4-FA, and benzofurans, it offers valuable insights into the potential health risks and mechanisms of action of psychoactive compounds. Understanding these aspects is crucial for evaluating the safety and efficacy of new compounds in pharmacological research (Nugteren-van Lonkhuyzen et al., 2015).
Fluoropyrimidine Pharmacogenetics
The review by Del Re et al. (2017) discusses the impact of fluoropyrimidine pharmacogenetics on treatment outcomes, highlighting the role of dihydropyrimidine dehydrogenase (DPD) gene polymorphisms in drug toxicity. This research may provide a framework for understanding how genetic variations affect the metabolism and toxicity of fluorinated compounds, which could be applicable to the safety evaluation of new fluorinated pharmaceuticals (Del Re et al., 2017).
Fluoroalkylether Substances in the Environment
Munoz et al. (2019) review the environmental occurrence, fate, and effects of fluoroalkylether compounds, including F-53B, Gen-X, and ADONA. While not directly related to "(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride", this research sheds light on the challenges of analyzing and understanding the environmental impact of fluorinated compounds. It also discusses the analytical methods used for quantifying these substances in environmental samples, which could be relevant for studies on the environmental behavior of similar fluorinated chemicals (Munoz et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of inadequate ventilation, wearing respiratory protection .
Propiedades
IUPAC Name |
(1R)-1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSSXQERAHMRK-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2443690.png)



![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)
![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2443697.png)

![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)
![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)
